Vps34-IN-1 is a highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, demonstrating an in vitro IC50 of ~25 nM [1]. Unlike broad-spectrum lipid kinase inhibitors, Vps34-IN-1 provides precise pharmacological control over PtdIns(3)P production at endosomal membranes without disrupting Class I or Class II PI3K signaling [1]. Its established role as a validated chemical probe makes it a highly specific procurement choice for researchers investigating autophagy, vesicular trafficking, and SGK3-dependent pathways, offering high purity and reproducible solubility in standard assay formulations.
Using legacy pan-PI3K inhibitors such as 3-methyladenine (3-MA), wortmannin, or LY294002 to study Vps34-mediated autophagy introduces severe off-target confounding effects. These generic substitutes indiscriminately block Class I PI3Ks (p110α/β/γ/δ), disrupting fundamental Akt/mTOR survival signaling and obscuring the specific role of the Vps34-Vps15 complex [1]. Furthermore, broad-spectrum inhibitors fail to provide the rapid, distinct suppression of SGK3 phosphorylation required for modern biomarker-driven assays [1]. Procuring a highly selective probe like Vps34-IN-1 ensures that observed phenotypes—such as the dispersal of PtdIns(3)P-binding probes from endosomes—are exclusively attributable to Class III PI3K inhibition, eliminating the need for complex deconvolution of off-target toxicity.
Unlike legacy pan-PI3K inhibitors such as wortmannin or LY294002, which indiscriminately block multiple lipid kinases, Vps34-IN-1 demonstrates exceptional specificity for Class III PI3K. In comprehensive profiling, Vps34-IN-1 inhibited the Vps34-Vps15 complex with an IC50 of ~25 nM, while showing no significant inhibition against 25 other lipid kinases—including all Class I (p110α/β/γ/δ) and Class II (PI3KC2α/β/γ) isoforms—or 340 protein kinases [1]. This strict selectivity prevents the confounding disruption of Akt signaling typically seen with broader inhibitors.
| Evidence Dimension | Lipid Kinase Selectivity |
| Target Compound Data | IC50 ~25 nM for Vps34; >10 μM for Class I/II PI3Ks |
| Comparator Or Baseline | Pan-PI3K inhibitors (e.g., Wortmannin) (Broad inhibition across Class I, II, and III) |
| Quantified Difference | >400-fold selectivity for Vps34 over other PI3K classes |
| Conditions | In vitro lipid kinase profiling assays |
Allows researchers to isolate Vps34-dependent vesicular trafficking and autophagy from general PI3K-mediated survival pathways, ensuring high-confidence assay results.
Vps34-IN-1 provides a distinct, quantifiable biomarker readout by rapidly suppressing SGK3 activation, which relies on endosomal PtdIns(3)P. Administration of Vps34-IN-1 induces a 50–60% loss of SGK3 phosphorylation within 1 minute [1]. In contrast, Class I PI3K inhibitors like GDC-0941 only suppress SGK3 activity by ~40% through a different pathway, and combining the two achieves 80–90% reduction [1]. Furthermore, Vps34-IN-1 does not inhibit SGK2, which lacks the PtdIns(3)P-binding PX domain.
| Evidence Dimension | SGK3 Phosphorylation Inhibition |
| Target Compound Data | 50–60% reduction within 1 minute |
| Comparator Or Baseline | Class I PI3K inhibitor (GDC-0941) (~40% reduction via distinct pool) |
| Quantified Difference | Orthogonal 50-60% suppression specific to the endosomal PtdIns(3)P pool |
| Conditions | Cellular assays monitoring SGK3 T-loop and hydrophobic motif phosphorylation |
Enables the use of SGK3 phosphorylation as a rapid, reliable cellular biomarker for Vps34 activity, streamlining target engagement validation.
For procurement focused on transitioning from in vitro to in vivo models, Vps34-IN-1 offers highly reproducible solubility profiles in standard preclinical vehicles. While many lipophilic kinase inhibitors suffer from precipitation in aqueous media, Vps34-IN-1 achieves clear solutions at concentrations ≥ 2.5 mg/mL (5.87 mM) when formulated in 10% DMSO with either 90% corn oil or 90% (20% SBE-β-CD in saline). This robust processability ensures consistent dosing and minimizes vehicle-related toxicity or bioavailability artifacts.
| Evidence Dimension | Solubility and Formulation Stability |
| Target Compound Data | ≥ 2.5 mg/mL (5.87 mM) clear solution |
| Comparator Or Baseline | Standard aqueous buffers (Precipitation / low solubility) |
| Quantified Difference | Stable high-concentration solubility in standard co-solvent systems |
| Conditions | 10% DMSO / 90% Corn Oil or SBE-β-CD saline vehicles |
Reduces formulation bottlenecks and ensures reliable, reproducible dosing in complex preclinical animal models.
Vps34-IN-1 has demonstrated significant utility in host-directed antiviral research, particularly against SARS-CoV-2 variants. In Vero E6 cells, Vps34-IN-1 exhibited an EC50 of 0.36 μM against WT SARS-CoV-2 and maintained sub-micromolar efficacy against Beta, Delta, and Omicron variants (0.24–0.99 μM) . Crucially, its CC50 for cytotoxicity was 11.00 μM, providing a wide therapeutic window . This makes it a highly selective alternative compared to highly toxic generic inhibitors when studying the dependency of viral replication on host vesicular trafficking.
| Evidence Dimension | Antiviral Efficacy (EC50) vs. Cytotoxicity (CC50) |
| Target Compound Data | EC50 = 0.36 μM (WT); CC50 = 11.00 μM |
| Comparator Or Baseline | Baseline infected cells (Untreated viral replication) |
| Quantified Difference | >30-fold therapeutic window (CC50 / EC50) |
| Conditions | Vero E6 cells infected with SARS-CoV-2 (48 h assessment) |
Validates the compound as a safe, effective tool for investigating host-dependent viral entry and replication mechanisms without confounding cell death.
Because generic pan-PI3K inhibitors disrupt broad cellular survival pathways, Vps34-IN-1 is a strictly targeted procurement choice for isolating the specific role of the Vps34-Vps15 complex in late endosome-to-lysosome trafficking and autophagosome formation [1]. Its absolute selectivity ensures that observed phenotypes are not artifacts of Akt pathway suppression.
Vps34-IN-1 is specifically validated to rapidly suppress SGK3 phosphorylation by depleting endosomal PtdIns(3)P pools [1]. This makes it an essential tool compound for oncology research focused on SGK3-driven tumor growth, allowing researchers to use SGK3 activity as a direct biomarker for Vps34 target engagement.
Given its potent sub-micromolar efficacy against multiple SARS-CoV-2 variants (EC50 0.24–0.99 μM) and favorable cytotoxicity profile , Vps34-IN-1 is highly suitable for screening assays investigating viral reliance on host endosomal pathways. It serves as a reliable positive control in antiviral drug development workflows.
The compound’s validated solubility in standard preclinical vehicles (e.g., 10% DMSO with corn oil or SBE-β-CD) makes it highly processable for animal models. Buyers transitioning from in vitro to in vivo studies can rely on Vps34-IN-1 for consistent dosing without the formulation failures common to poorly soluble lipid kinase inhibitors.